molecular formula C18H16FN3O3 B3794549 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole

3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B3794549
M. Wt: 341.3 g/mol
InChI Key: YPEWZWJTZONJGJ-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of fluorophenyl, oxolan, methoxypyridin, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl and methoxypyridin groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid
  • 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-23-15-14(3-2-9-20-15)16-21-17(22-25-16)18(8-10-24-11-18)12-4-6-13(19)7-5-12/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEWZWJTZONJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=NO2)C3(CCOC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-methoxypyridin-3-yl)-1,2,4-oxadiazole

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